molecular formula C8H9Cl2O2P B14701618 2,6-Dimethylphenyl phosphorodichloridate CAS No. 18350-98-6

2,6-Dimethylphenyl phosphorodichloridate

Cat. No.: B14701618
CAS No.: 18350-98-6
M. Wt: 239.03 g/mol
InChI Key: GJXLXCBGGOAWDI-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2,6-dimethylphenyl ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and utility as a reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl phosphorodichloridate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{2,6-Dimethylphenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and phosphoric acid derivatives.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Bases like pyridine or triethylamine

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine yields a phosphoramidate, while reaction with an alcohol produces a phosphorate.

Scientific Research Applications

2,6-Dimethylphenyl phosphorodichloridate is utilized in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Biological Studies: The compound is employed in biochemical research to study enzyme mechanisms and protein modifications.

    Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of various phosphorodichloridate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins and enzymes, modifying their activity and function.

Comparison with Similar Compounds

  • Phenyl phosphorodichloridate
  • 2,4-Dimethylphenyl phosphorodichloridate
  • 2,6-Dimethylphenyl phosphorothiochloridate

Comparison: 2,6-Dimethylphenyl phosphorodichloridate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to phenyl phosphorodichloridate, the 2,6-dimethyl derivative may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of methyl groups can also affect the compound’s solubility and stability.

Properties

IUPAC Name

2-dichlorophosphoryloxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2O2P/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXLXCBGGOAWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546195
Record name 2,6-Dimethylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18350-98-6
Record name 2,6-Dimethylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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